EPZ011989 hydrochloride

Epigenetics Oncology Histone Methyltransferase

Generic EZH2 inhibitors often fail in vivo due to poor selectivity and rapid clearance. EPZ011989 hydrochloride (CAS 2095432-26-9) is an optimized, orally bioavailable EZH2 inhibitor with Ki <3 nM and >15-fold selectivity over EZH1, validated for robust tumor regression in lymphoma xenograft models. • Ki <3 nM equipotent on WT & Y646 mutant EZH2 • >3000-fold selectivity over 20 HMTs; low HLM clearance (6 mL/min/kg) • Alkyne handle for CuAAC-based probe/PROTAC synthesis

Molecular Formula C35H52ClN5O4
Molecular Weight 642.3 g/mol
Cat. No. B10783833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ011989 hydrochloride
Molecular FormulaC35H52ClN5O4
Molecular Weight642.3 g/mol
Structural Identifiers
SMILESCCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.Cl
InChIInChI=1S/C35H51N5O4.ClH/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);1H
InChIKeyLHRBDVKQGXCMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ011989 Hydrochloride: Potent EZH2 Inhibitor


EPZ011989 hydrochloride is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. The compound equipotently inhibits both wild-type EZH2 and the oncogenic Y646 mutant with an inhibition constant (Ki) of <3 nM [1]. EPZ011989 hydrochloride was developed via scaffold hopping from the clinical compound EPZ-6438 (tazemetostat) to improve pharmacokinetic properties and oral exposure [1]. As a research tool compound, it is widely utilized in cancer biology to study EZH2-mediated H3K27 trimethylation and its role in tumorigenesis, particularly in B-cell lymphomas and other EZH2-dependent malignancies [1].

Why EPZ011989 Cannot Be Substituted


Substituting EPZ011989 hydrochloride with a generic EZH2 inhibitor is not scientifically valid due to significant differences in biochemical selectivity, metabolic stability, and in vivo exposure profiles [1]. EPZ011989 was specifically optimized for oral bioavailability and sustained target coverage, achieving >15-fold selectivity over EZH1 and >3000-fold selectivity over 20 other histone methyltransferases [1]. In contrast, many EZH2 inhibitors exhibit poor selectivity, higher clearance, or lack the robust in vivo activity required for consistent preclinical results [1]. The specific quantitative differentiators detailed below underscore why this compound, not a close analog, is the appropriate choice for studies demanding reliable EZH2 inhibition and in vivo proof-of-concept data.

EPZ011989 Comparative Evidence


Biochemical Potency Against Wild-Type and Mutant EZH2

EPZ011989 hydrochloride equipotently inhibits wild-type EZH2 and the oncogenic Y646 mutant with a biochemical inhibition constant (Ki) of <3 nM [1]. This level of potency is comparable to the FDA-approved inhibitor tazemetostat (EPZ-6438), which has a reported Ki of 2.5 nM for wild-type EZH2 . Notably, EPZ011989 was engineered to overcome the metabolic liabilities of EPZ-6438 while preserving potent target engagement [1]. The ability to inhibit both wild-type and clinically relevant mutant forms of EZH2 with low nanomolar potency ensures that EPZ011989 is suitable for a broad range of EZH2-dependent cancer models.

Epigenetics Oncology Histone Methyltransferase

Selectivity for EZH2 Over EZH1 and Other Methyltransferases

EPZ011989 hydrochloride demonstrates exceptional selectivity for EZH2 over related enzymes. It displays >15-fold selectivity for EZH2 over the closely related EZH1 enzyme [1]. Furthermore, when tested against a panel of 20 other histone methyltransferases (HMTs), EPZ011989 showed >3000-fold selectivity relative to its EZH2 Ki [1]. In contrast, the clinical-stage EZH2 inhibitor GSK126 (GSK2816126A) exhibits >1000-fold selectivity over the same panel , while tazemetostat shows >35-fold selectivity for EZH2 over EZH1 [2]. The wider selectivity window of EPZ011989 reduces the risk of confounding off-target effects in complex biological systems.

Selectivity Epigenetics Off-target profiling

Metabolic Stability and Oral Bioavailability

EPZ011989 hydrochloride exhibits low clearance in human liver microsomes, with a scaled microsomal clearance of 6 ± 0.5 mL/min/kg, corresponding to a percent hepatic extraction (Eh) of 29% [1]. This metabolic stability is a direct result of structural modifications (methoxyethyl group addition and acetylene linker) designed to attenuate amine pKa and improve drug-like properties [1]. In contrast, the predecessor compound EPZ-6438 required high doses (≥250 mg/kg BID) to achieve significant tumor growth inhibition in vivo [2], reflecting less favorable pharmacokinetics. EPZ011989's improved stability translates to sustained plasma exposure above the predicted efficacious concentration (LCC) for up to 24 hours following a single oral dose in mice [1].

Pharmacokinetics ADME Oral bioavailability

In Vivo Efficacy in B-Cell Lymphoma Xenografts

EPZ011989 hydrochloride, formulated as the d-tartrate salt, induced significant tumor regression in subcutaneous EZH2-mutant KARPAS-422 human diffuse large B-cell lymphoma (DLBCL) xenografts when dosed orally at 250 mg/kg or 500 mg/kg twice daily (BID) for 21 days [1]. At both doses, robust reduction of H3K27 trimethylation (H3K27me3) was observed in tumor samples on day 7 [1]. In a separate study of synovial sarcoma xenografts, EPZ011989 administered at 500 mg/kg BID for 35 days achieved tumor growth inhibition comparable to tazemetostat at the same dosing regimen [2]. The compound's ability to suppress tumor growth across multiple xenograft models underscores its utility as an in vivo chemical probe for EZH2-dependent cancers.

In vivo efficacy Xenograft DLBCL

Click Chemistry Alkyne Handle for Bioconjugation

EPZ011989 hydrochloride contains an alkyne functional group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to azide-containing probes, fluorophores, or affinity tags . This feature is absent in most EZH2 inhibitors, including tazemetostat, GSK126, and CPI-1205, which lack a bioorthogonal handle for downstream applications . The alkyne moiety allows researchers to create custom conjugates for target engagement studies, cellular localization experiments, or proteomic profiling of EZH2 interactomes without altering the inhibitor's binding affinity.

Click chemistry Chemical biology Bioconjugation

EPZ011989 Research and Procurement Scenarios


In Vivo Target Validation in B-Cell Lymphoma

EPZ011989 hydrochloride is ideally suited for in vivo proof-of-concept studies investigating EZH2 dependency in B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. The compound's oral bioavailability and sustained plasma exposure enable chronic dosing regimens (e.g., BID for 21 days) that produce robust tumor regression and target engagement (H3K27me3 reduction) in xenograft models [1]. Its equipotent inhibition of wild-type and Y646 mutant EZH2 [1] ensures applicability across genetically diverse lymphoma models.

Selectivity Profiling in Epigenetic Screens

Given its >15-fold selectivity over EZH1 and >3000-fold selectivity over 20 other histone methyltransferases [1], EPZ011989 hydrochloride is an optimal choice for chemical genetic screens or transcriptomic studies where EZH2-specific phenotypes must be distinguished from broader PRC2 or HMT inhibition. The high selectivity reduces false-positive hits and simplifies data interpretation compared to less selective EZH2 inhibitors.

PK/PD Studies with Sustained Oral Exposure

The favorable metabolic stability of EPZ011989 hydrochloride, characterized by low human liver microsome clearance (6 ± 0.5 mL/min/kg) [1], makes it a valuable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies. Researchers can utilize the compound to correlate plasma exposure with target engagement and antitumor efficacy, establishing exposure-response relationships critical for dose selection in preclinical development [1].

Click Chemistry Bioorthogonal Conjugation

The alkyne moiety in EPZ011989 hydrochloride enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for generating fluorescent probes, affinity matrices, or proteolysis-targeting chimeras (PROTACs) . This functionality supports advanced applications such as cellular imaging of EZH2 localization, identification of EZH2-interacting proteins via pull-down assays, and development of targeted protein degradation tools, extending the compound's utility beyond traditional inhibition studies.

Technical Documentation Hub

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